![molecular formula C12H12F3NO B7556951 N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide
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Overview
Description
N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide, commonly known as TFMPP, is a synthetic compound that belongs to the family of piperazines. It was initially developed as an antidepressant drug in the 1970s but was later banned due to its psychoactive effects. TFMPP is still used in scientific research to study its mechanism of action and potential therapeutic applications.
Mechanism of Action
TFMPP acts as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, sleep, and appetite. It also interacts with other neurotransmitter systems, including dopamine and noradrenaline, which are involved in regulating motivation and arousal.
Biochemical and Physiological Effects:
TFMPP has been found to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration rate. It has also been shown to produce alterations in mood, perception, and cognition.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages for use in lab experiments, including its well-defined chemical structure and known mechanism of action. However, its psychoactive effects and potential for abuse limit its use in certain research settings.
Future Directions
There are several future directions for research on TFMPP, including its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Further studies are needed to better understand its mechanism of action and to develop more selective and potent compounds that can be used in clinical settings. Additionally, research is needed to explore the potential risks and benefits of TFMPP and other piperazine compounds for human health.
In conclusion, TFMPP is a synthetic compound that has been widely used in scientific research to study its effects on the central nervous system. It has a well-defined chemical structure and known mechanism of action, making it a useful tool for studying neurotransmitter systems. While its psychoactive effects limit its use in certain research settings, TFMPP has potential therapeutic applications and is an important area of research for understanding the brain and its functions.
Synthesis Methods
TFMPP can be synthesized using various methods, including the reaction of N-methylpiperazine with α,α,α-trifluoro-4-tolualdehyde in the presence of a reducing agent. Another method involves the reaction of N-methylpiperazine with α,α,α-trifluoro-4-chlorotoluene in the presence of a base.
Scientific Research Applications
TFMPP is widely used in scientific research to study its effects on the central nervous system. It has been found to interact with various neurotransmitter systems, including serotonin, dopamine, and noradrenaline. TFMPP has also been studied for its potential therapeutic applications, including its use in the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-3-11(17)16(2)8-9-4-6-10(7-5-9)12(13,14)15/h3-7H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBKLCHIGCMKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.